![molecular formula C11H14ClN B578366 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1267981-28-1](/img/structure/B578366.png)
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H14ClN . It is a light yellow liquid and is considered an important organic intermediate .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines has been a topic of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular weight of this compound is 195.69 . Its molecular formula is C11H14ClN .Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Physical And Chemical Properties Analysis
This compound is a light yellow liquid .Scientific Research Applications
Analgesic and Anti-Inflammatory Effects : A study focused on the analgesic and anti-inflammatory activity of a derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, showing its potential as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
Adrenergic Blocking and Sympatholytic Activities : Another derivative was studied for its adrenergic blocking and sympatholytic activities, indicating potential applications in cardiovascular and nervous system disorders (Aghekyan et al., 2017).
Local Anesthetic Activity and Acute Toxicity : A study evaluated the local anesthetic activity and acute toxicity of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, finding them to be promising drug candidates with more active effects than lidocaine (Azamatov et al., 2023).
Inhibition of Phenylethanolamine N-Methyltransferase : The compound 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline has been identified as a potent inhibitor of phenylethanolamine N-methyltransferase, suggesting therapeutic utility in certain neurological conditions (Demarinis et al., 1981).
Synthesis of Tetrahydroisoquinoline Derivatives : Research has been conducted on the synthesis of new tetrahydroisoquinoline and related tetrahydrothieno[2,3-c]isoquinoline derivatives, highlighting their potential in the development of new therapeutic agents (Marae et al., 2021).
Anticoagulant Activity : A study synthesized 1-aryl derivatives of tetrahydroisoquinolines to evaluate their anticoagulant activity, which is significant for cardiovascular therapeutics (Glushkov et al., 2006).
Role in Parkinson's Disease : Endogenous analogs of tetrahydroisoquinoline have been identified in parkinsonian and normal human brains, suggesting a potential role in the pathophysiology of Parkinson's disease (Niwa et al., 1991).
Future Directions
properties
IUPAC Name |
7-chloro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWBFYGJOPKZHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745168 |
Source
|
Record name | 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1267981-28-1 |
Source
|
Record name | 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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